molecular formula C16H17N3O4 B4965581 (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4965581
M. Wt: 315.32 g/mol
InChI Key: ZQLVSBOILRKCGJ-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring substituted with a methyl group at the 2-position and a piperazine ring substituted with a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methyl group at the 2-position. The piperazine ring is then synthesized separately and functionalized with the nitrophenyl group. Finally, the two moieties are coupled together under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylfuran-3-yl)-[4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.

    (2-Methylfuran-3-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a chloro group instead of a nitro group.

    (2-Methylfuran-3-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-12-15(6-11-23-12)16(20)18-9-7-17(8-10-18)13-2-4-14(5-3-13)19(21)22/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLVSBOILRKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323219
Record name (2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346594-65-8
Record name (2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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